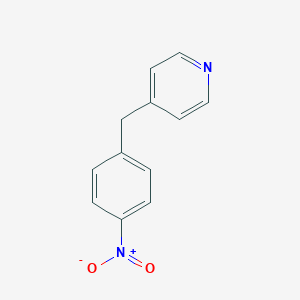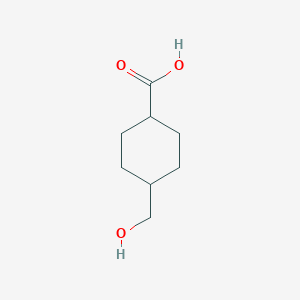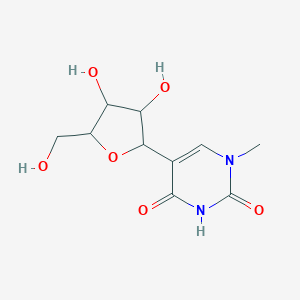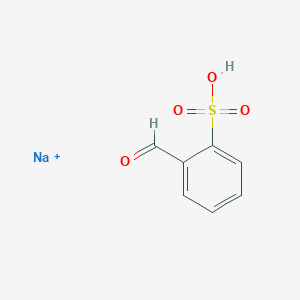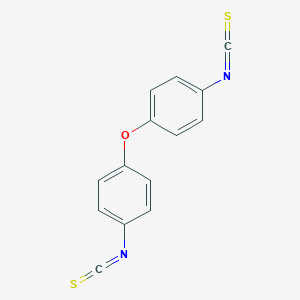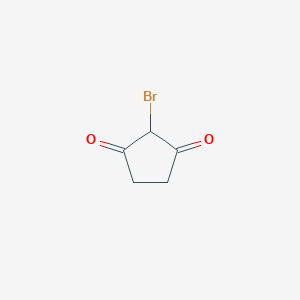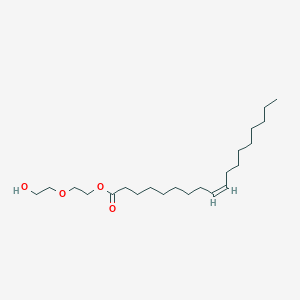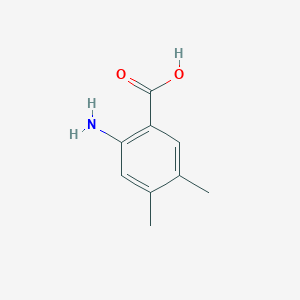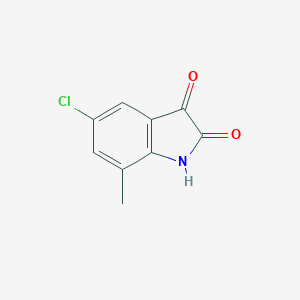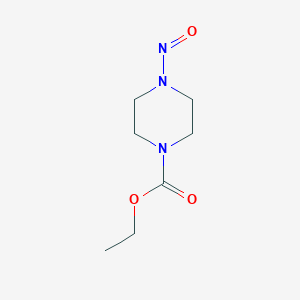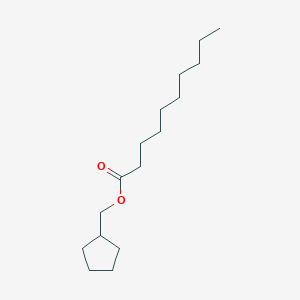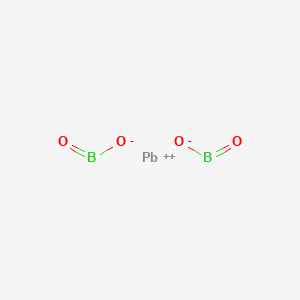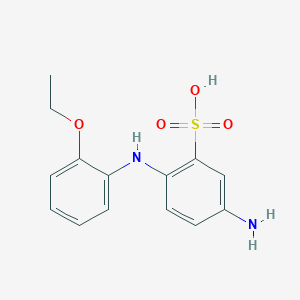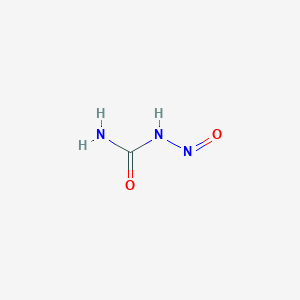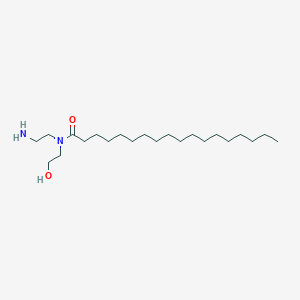
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)-, commonly known as OEA, is a naturally occurring fatty acid amide that has been found to play a crucial role in regulating appetite and body weight. It is synthesized in the small intestine and acts as a signaling molecule that communicates with the brain to regulate food intake and energy expenditure. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics.
Wirkmechanismus
OEA acts on several receptors in the gut and the brain to regulate food intake and energy expenditure. It activates the peroxisome proliferator-activated receptor alpha (PPAR-alpha) in the small intestine, which leads to the release of satiety hormones and a decrease in food intake. OEA also acts on the transient receptor potential vanilloid type 1 (TRPV1) receptor in the gut, which leads to the release of neurotransmitters that signal the brain to reduce appetite. In the brain, OEA acts on the cannabinoid receptor type 1 (CB1) to regulate energy expenditure and inhibit food intake.
Biochemische Und Physiologische Effekte
OEA has several biochemical and physiological effects that make it a promising target for the development of new therapeutics. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. OEA also has neuroprotective effects by preventing the death of neurons in the brain. In addition, OEA has been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic for diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
OEA has several advantages for lab experiments, including its natural occurrence in the body and the availability of synthetic methods for its production. However, OEA can be difficult to study due to its rapid metabolism and clearance from the body. In addition, the effects of OEA can be influenced by factors such as diet and exercise, making it challenging to control experimental conditions.
Zukünftige Richtungen
There are several future directions for research on OEA, including the development of new therapeutics for obesity, diabetes, and neurodegenerative diseases. Researchers are also exploring the use of OEA as a biomarker for these conditions, as well as its potential role in regulating other physiological processes such as pain and inflammation. Finally, there is a need for further studies to elucidate the mechanisms of action of OEA and to identify potential side effects and safety concerns.
Synthesemethoden
OEA can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of oleic acid with ethanolamine and hydroxylamine hydrochloride in the presence of a catalyst. Another method involves the use of enzymes such as fatty acid amide hydrolase (FAAH) and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to convert precursor molecules into OEA.
Wissenschaftliche Forschungsanwendungen
OEA has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that OEA can regulate food intake and body weight by activating receptors in the gut and the brain. OEA has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising target for the development of new therapeutics for conditions such as obesity, diabetes, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120-41-2 |
|---|---|
Produktname |
Octadecanamide, N-(2-aminoethyl)-N-(2-hydroxyethyl)- |
Molekularformel |
C22H46N2O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24(19-18-23)20-21-25/h25H,2-21,23H2,1H3 |
InChI-Schlüssel |
YLWQPJKQVUOINR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCN)CCO |
Andere CAS-Nummern |
120-41-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



